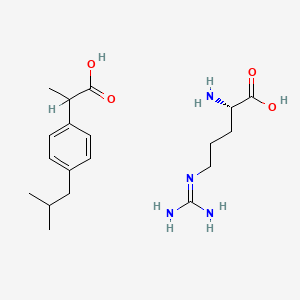

Ibuprofène arginine

Vue d'ensemble

Description

L’ibuprofène arginine est un composé formé par la combinaison de l’ibuprofène, un anti-inflammatoire non stéroïdien (AINS) largement utilisé, et de l’arginine, un acide aminé. Cette combinaison améliore la solubilité et le taux d’absorption de l’ibuprofène, le rendant plus efficace pour un soulagement rapide de la douleur. L’this compound est particulièrement utile dans le traitement des douleurs aiguës où une action rapide est souhaitée .

Applications De Recherche Scientifique

Ibuprofen arginine has a wide range of scientific research applications. In medicine, it is used for rapid pain relief in conditions such as dental pain, dysmenorrhea, and postoperative pain . In chemistry, it serves as a model compound for studying the effects of amino acid conjugation on drug solubility and absorption. In biology, it is used to investigate the pharmacokinetics and pharmacodynamics of NSAIDs. Additionally, ibuprofen arginine is explored for its potential use in drug delivery systems, such as pH-sensitive sustained release formulations .

Mécanisme D'action

L’ibuprofène arginine exerce ses effets en inhibant l’enzyme cyclooxygénase (COX), qui est impliquée dans la production de prostaglandines. Les prostaglandines sont des médiateurs de l’inflammation et de la douleur. En inhibant la COX, l’this compound réduit les niveaux de prostaglandines, soulageant ainsi la douleur et l’inflammation . La présence d’arginine améliore l’absorption de l’ibuprofène, ce qui entraîne une action plus rapide .

Safety and Hazards

Ibuprofen has relatively low risks for gastro-intestinal (GI), hepato-renal and other, rarer, adverse drug reactions (ADRs) compared with other NSAIDs and coxibs . A slightly higher risk of cardiovascular (CV) events has been reported in some, but not all studies . It may cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, teratogenic effects .

Orientations Futures

Ibuprofen arginine is clinically useful today for the management of acute mild and moderate pain secondary to different conditions in which rapid onset of analgesia is required . Clinical studies evaluating ibuprofen arginate have so far demonstrated an effective, safe and well-tolerated profile . There is ongoing research on the cardiovascular effects of one formulation of the drug .

Analyse Biochimique

Biochemical Properties

Ibuprofen arginine plays a significant role in biochemical reactions by inhibiting the activity of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2 . These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation and pain . By inhibiting COX enzymes, ibuprofen arginine reduces the production of prostaglandins, thereby alleviating pain and inflammation . Additionally, the arginine component enhances the gastrointestinal absorption of ibuprofen, leading to a faster onset of action .

Cellular Effects

Ibuprofen arginine affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . The inhibition of COX enzymes by ibuprofen arginine leads to decreased production of prostaglandins, which in turn reduces inflammation and pain at the cellular level . This compound also affects the expression of genes involved in inflammatory responses, further contributing to its anti-inflammatory effects . Moreover, ibuprofen arginine impacts cellular metabolism by altering the production of metabolic intermediates and reducing oxidative stress .

Molecular Mechanism

The molecular mechanism of ibuprofen arginine involves the inhibition of COX enzymes, which are key players in the synthesis of prostaglandins . Ibuprofen arginine binds to the active site of COX enzymes, preventing the conversion of arachidonic acid to prostaglandin H2 (PGH2) . This inhibition reduces the levels of pro-inflammatory prostaglandins, leading to decreased inflammation and pain . Additionally, ibuprofen arginine may interact with other biomolecules, such as nitric oxide synthase, to modulate inflammatory responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ibuprofen arginine change over time. Studies have shown that ibuprofen arginine is rapidly absorbed, with peak plasma concentrations achieved within a short period . The stability of ibuprofen arginine in laboratory conditions is generally high, with minimal degradation observed over time . Long-term effects on cellular function include sustained anti-inflammatory and analgesic effects, as well as potential protective effects against oxidative stress .

Dosage Effects in Animal Models

The effects of ibuprofen arginine vary with different dosages in animal models. At therapeutic doses, ibuprofen arginine effectively reduces inflammation and pain without significant adverse effects . At higher doses, ibuprofen arginine may cause gastrointestinal irritation, renal toxicity, and other adverse effects . Threshold effects have been observed, with higher doses leading to more pronounced anti-inflammatory effects but also increased risk of toxicity .

Metabolic Pathways

Ibuprofen arginine is involved in several metabolic pathways. The primary metabolism of ibuprofen involves hydroxylation and oxidation to form hydroxy and carboxy derivatives . These metabolites are further conjugated and excreted in the urine . Arginine, on the other hand, is metabolized through pathways involving nitric oxide synthase, arginase, and other enzymes to produce nitric oxide, urea, and other metabolites . The interaction between ibuprofen and arginine in this formulation may influence metabolic flux and metabolite levels .

Transport and Distribution

Ibuprofen arginine is transported and distributed within cells and tissues through various mechanisms. The arginine component enhances the absorption of ibuprofen, leading to higher plasma concentrations and faster distribution to target tissues . Ibuprofen is primarily bound to plasma proteins, which facilitates its transport in the bloodstream . The distribution of ibuprofen arginine within tissues is influenced by factors such as tissue perfusion, binding to cellular components, and the presence of transporters .

Subcellular Localization

The subcellular localization of ibuprofen arginine affects its activity and function. Ibuprofen is primarily localized in the cytoplasm and associated with cellular membranes, where it exerts its inhibitory effects on COX enzymes . Arginine, on the other hand, is distributed throughout the cell and can be found in various subcellular compartments, including the cytoplasm, mitochondria, and nucleus . The localization of ibuprofen arginine within specific cellular compartments may influence its efficacy and interactions with other biomolecules .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La préparation de l’ibuprofène arginine implique la réaction de l’ibuprofène avec l’arginine. Une méthode consiste à dissoudre l’ibuprofène dans de l’éthanol et à ajouter de l’arginine solide sous agitation. Le mélange est ensuite chauffé à une température comprise entre 40 et 80 degrés Celsius, agité pendant 15 à 60 minutes, puis refroidi à température ambiante pour permettre la cristallisation . Une autre méthode consiste à utiliser de l’eau comme solvant pendant le processus de formation du sel, ce qui est simple, rentable et donne un produit de haute pureté .

Méthodes de production industrielle : La production industrielle de l’this compound suit généralement des voies de synthèse similaires, mais à plus grande échelle. Le processus implique un contrôle précis des conditions de réaction pour garantir un rendement élevé et une pureté élevée. L’utilisation d’éthanol ou d’eau comme solvants est courante, et le produit final est souvent raffiné pour atteindre les niveaux de pureté souhaités .

Analyse Des Réactions Chimiques

Types de réactions : L’ibuprofène arginine subit diverses réactions chimiques, notamment l’estérification, qui implique le groupe acide carboxylique de l’ibuprofène. Cette réaction peut augmenter la solubilité et les caractéristiques d’absorption du médicament . D’autres réactions comprennent l’oxydation et la réduction, qui peuvent modifier les propriétés pharmacologiques du composé.

Réactifs et conditions courants : Les réactifs courants utilisés dans les réactions impliquant l’this compound comprennent l’éthanol, l’eau et divers acides et bases pour faciliter l’estérification et autres modifications. Les conditions de réaction impliquent généralement des températures et des niveaux de pH contrôlés pour garantir les résultats souhaités .

Principaux produits formés : Les principaux produits formés à partir des réactions impliquant l’this compound comprennent divers esters et sels qui améliorent la solubilité et la biodisponibilité du composé. Ces produits sont cruciaux pour l’efficacité du composé dans les applications médicales .

Applications de la recherche scientifique

L’this compound a un large éventail d’applications dans la recherche scientifique. En médecine, il est utilisé pour un soulagement rapide de la douleur dans des affections telles que les douleurs dentaires, la dysménorrhée et la douleur postopératoire . En chimie, il sert de composé modèle pour étudier les effets de la conjugaison des acides aminés sur la solubilité et l’absorption des médicaments. En biologie, il est utilisé pour étudier la pharmacocinétique et la pharmacodynamie des AINS. De plus, l’this compound est étudié pour son utilisation potentielle dans les systèmes d’administration de médicaments, tels que les formulations à libération prolongée sensibles au pH .

Comparaison Avec Des Composés Similaires

L’ibuprofène arginine est unique par rapport aux autres composés similaires en raison de sa rapidité d’absorption et d’action. Les composés similaires comprennent l’ibuprofène lysinate et l’ibuprofène acide. Bien que l’ibuprofène lysinate améliore également la solubilité et l’absorption de l’ibuprofène, des études ont montré que l’this compound procure un soulagement de la douleur plus rapide . D’autres AINS, comme l’acide acétylsalicylique (aspirine) et le naproxène, ont des profils pharmacocinétiques différents et peuvent ne pas offrir la même action rapide que l’this compound .

Conclusion

L’this compound est un composé précieux dans le domaine de la gestion de la douleur en raison de sa solubilité accrue et de sa rapidité d’absorption. Ses propriétés uniques le rendent adapté au traitement des douleurs aiguës, et la recherche en cours continue d’explorer son potentiel dans diverses applications scientifiques et médicales.

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for Ibuprofen arginine involves the reaction of Ibuprofen with arginine in the presence of a coupling agent.", "Starting Materials": [ "Ibuprofen", "Arginine", "Coupling agent (e.g. EDC, DCC)" ], "Reaction": [ "Dissolve Ibuprofen and arginine in a suitable solvent (e.g. DMF, DMSO)", "Add the coupling agent to the reaction mixture", "Stir the reaction mixture at room temperature for several hours", "Purify the product by filtration or chromatography", "Dry the product under vacuum" ] } | |

Numéro CAS |

57469-82-6 |

Formule moléculaire |

C19H32N4O4 |

Poids moléculaire |

380.5 g/mol |

Nom IUPAC |

[(4S)-4-amino-4-carboxybutyl]-(diaminomethylidene)azanium;2-[4-(2-methylpropyl)phenyl]propanoate |

InChI |

InChI=1S/C13H18O2.C6H14N4O2/c1-9(2)8-11-4-6-12(7-5-11)10(3)13(14)15;7-4(5(11)12)2-1-3-10-6(8)9/h4-7,9-10H,8H2,1-3H3,(H,14,15);4H,1-3,7H2,(H,11,12)(H4,8,9,10)/t;4-/m.0/s1 |

Clé InChI |

GCCOJNYCFNSJII-VWMHFEHESA-N |

SMILES isomérique |

CC(C)CC1=CC=C(C=C1)C(C)C(=O)[O-].C(C[C@@H](C(=O)O)N)C[NH+]=C(N)N |

SMILES |

CC(C)CC1=CC=C(C=C1)C(C)C(=O)O.C(CC(C(=O)O)N)CN=C(N)N |

SMILES canonique |

CC(C)CC1=CC=C(C=C1)C(C)C(=O)[O-].C(CC(C(=O)O)N)C[NH+]=C(N)N |

Synonymes |

2-(4-isobutylphenyl)propanoic acid - L-arginine (1:1) ibuprofen arginate ibuprofen arginine R-ibuprofen-Arg Spedifen |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

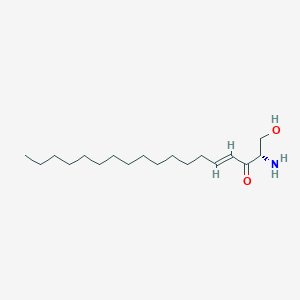

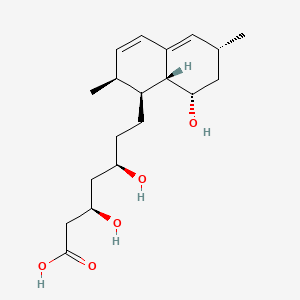

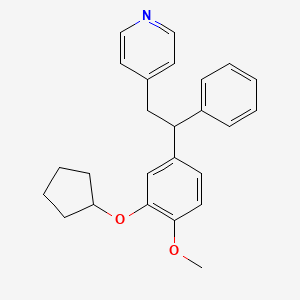

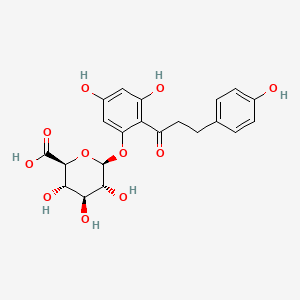

Feasible Synthetic Routes

Q1: How does the absorption rate of ibuprofen arginine compare to conventional ibuprofen formulations?

A1: Research consistently shows that ibuprofen arginine demonstrates significantly faster absorption compared to standard ibuprofen tablets or capsules. [, , , ] This rapid absorption translates to a quicker onset of action, making it particularly beneficial in situations requiring rapid pain relief. []

Q2: Does the rapid absorption of ibuprofen arginine affect its overall exposure in the body?

A2: While ibuprofen arginine exhibits faster absorption, studies indicate that its elimination half-life (T1/2) and area under the curve (AUC) are comparable to those of the free acid form. [] This suggests that the rapid absorption does not compromise overall drug exposure.

Q3: What is the role of arginine in the ibuprofen arginine formulation?

A3: Arginine, a natural amino acid, is believed to enhance the solubility of ibuprofen in the ibuprofen arginine formulation. [, ] This increased solubility contributes to the faster absorption observed with this formulation. []

Q4: Are there any specific advantages associated with the rapid action of ibuprofen arginine?

A4: The rapid analgesic effect of ibuprofen arginine makes it particularly suitable for conditions requiring prompt pain relief, such as acute pain management. [, ] This characteristic has been highlighted in clinical studies evaluating its use in various pain conditions.

Q5: Have there been any studies comparing the effectiveness of ibuprofen arginine to other analgesics?

A5: Several studies have investigated the comparative efficacy of ibuprofen arginine. For instance, one study found it to be superior to placebo in alleviating pain during non-surgical periodontal treatment. [] Another study observed no significant difference in pain relief between ibuprofen arginine and morphine sulfate after orthopedic surgery. []

Q6: Are there any studies investigating the impact of ibuprofen arginine on specific biological pathways or biomarkers?

A6: While research primarily focuses on the pharmacokinetic advantages and analgesic efficacy of ibuprofen arginine, some studies explored its potential impact on other pathways. For example, one pilot trial examined the influence of ibuprofen arginine on nitric oxide (NO) metabolites in patients with chronic low back pain, suggesting a potential COX-independent pain-modulating property. []

Q7: What is the molecular formula and weight of ibuprofen arginine?

A7: The molecular formula of ibuprofen arginine is C19H32N4O4, and its molecular weight is 380.48 g/mol. []

Q8: Is there a specific isomer of ibuprofen arginine that exhibits enhanced therapeutic properties?

A8: Dextral ibuprofen arginine, the right-handed enantiomer, has been reported to possess high water solubility. [] This characteristic makes it suitable for various water-soluble pharmaceutical preparations.

Q9: What are the typical formulations of ibuprofen arginine available for clinical use?

A9: Ibuprofen arginine is available in various formulations, including oral solutions, granules, tablets, and injections. [, , , , ] These diverse formulations allow for flexible administration routes and dosage forms tailored to specific clinical needs.

Q10: How does the tolerability profile of ibuprofen arginine compare to conventional ibuprofen?

A10: Studies suggest that ibuprofen arginine is generally well-tolerated, with a safety profile similar to conventional ibuprofen. [, , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ammonium pertechnetate[99Tc]](/img/structure/B1242090.png)

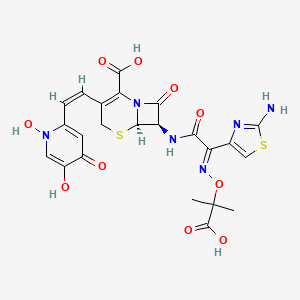

![2-[(E)-[1-(2-amino-1,3-thiazol-4-yl)-2-[[(6S,7S)-2-carboxy-3-[(1-methylpyridin-1-ium-4-yl)sulfanylmethyl]-5,8-dioxo-5lambda4-thia-1-azabicyclo[4.2.0]oct-2-en-7-yl]amino]-2-oxoethylidene]amino]oxy-2-methylpropanoate](/img/structure/B1242091.png)

![3-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-5-methyl-4H-1,2,4-triazol-4-amine](/img/structure/B1242093.png)

![3-benzyl-5-phenyl-2H-pyrazolo[4,3-c][1,8]naphthyridin-4-one](/img/structure/B1242100.png)

![(19E,21E,23Z,25Z,27E,29E,31E)-33-[(3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-17-[7-(4-aminophenyl)-5-hydroxy-7-oxoheptan-2-yl]-1,3,5,7,11,13,37-heptahydroxy-18-methyl-15-oxo-16,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid](/img/structure/B1242111.png)

![1-[(2R)-2-(1,3-Benzodioxol-4-yl)heptyl]-3-[2,6-di(propan-2-yl)phenyl]urea](/img/structure/B1242112.png)